3'-Hydroxymethyl-4-(dimethylamino)azobenzene

Hepatocarcinogenesis Azo dye carcinogens Comparative carcinogenicity

3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH2OH-DAB; OHME-DAB; CAS 35282-69-0) is a synthetic aminoazobenzene azo dye with molecular formula C15H17N3O and molecular weight 255.32 g/mol. Originally identified as a metabolite of the classic hepatocarcinogen 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), this compound has been characterized in peer-reviewed literature as the most potent hepatocarcinogen in the dimethylaminoazobenzene series.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
CAS No. 35282-69-0
Cat. No. B1664597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxymethyl-4-(dimethylamino)azobenzene
CAS35282-69-0
Synonyms3'-hydroxymethyl-4-(dimethylamino)azobenzene
3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene
OHME-DAB
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)CO
InChIInChI=1S/C15H17N3O/c1-18(2)15-8-6-13(7-9-15)16-17-14-5-3-4-12(10-14)11-19/h3-10,19H,11H2,1-2H3
InChIKeyTWXQGEYDRNHPCH-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3'-Hydroxymethyl-4-(dimethylamino)azobenzene (CAS 35282-69-0): A Potent Hepatocarcinogen for Cancer Research & Metabolic Activation Studies


3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH2OH-DAB; OHME-DAB; CAS 35282-69-0) is a synthetic aminoazobenzene azo dye with molecular formula C15H17N3O and molecular weight 255.32 g/mol . Originally identified as a metabolite of the classic hepatocarcinogen 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), this compound has been characterized in peer-reviewed literature as the most potent hepatocarcinogen in the dimethylaminoazobenzene series [1]. It is primarily used as a reference hepatocarcinogen in experimental cancer research, in cytochrome P450-mediated metabolic activation studies, and as a substrate for investigating species-, sex-, and organ-specific carcinogenesis mechanisms.

Why 3'-Hydroxymethyl-4-(dimethylamino)azobenzene Cannot Be Interchanged with Other Hydroxymethyl-DAB Isomers or Oxidation Analogs


Positional isomerism and oxidation state at the 3'-position of the DAB scaffold produce dramatic, quantifiable differences in hepatocarcinogenic potency, metabolic activation pathway, and species selectivity. Simply substituting 3'-CH2OH-DAB with its 2'- or 4'-hydroxymethyl isomers, or with its 3'-formyl (3'-CHO-DAB) or 3'-carboxy (3'-COOH-DAB) oxidation products, yields compounds that are substantially less potent or entirely non-carcinogenic [1]. Furthermore, the cytochrome P450 isoform responsible for metabolic activation differs between 3'-CH2OH-DAB and its N-demethylated metabolites, meaning that procurement of the correct compound is essential for reproducible experimental outcomes in mutagenesis and carcinogenesis assays [2]. The following quantitative evidence demonstrates precisely where 3'-CH2OH-DAB is differentiated from its closest structural analogs.

Quantitative Differentiation Evidence for 3'-Hydroxymethyl-4-(dimethylamino)azobenzene vs. Structural Analogs


Hepatocellular Carcinoma Incidence: 3'-CH2OH-DAB vs. 2'-CH2OH-DAB, 4'-CH2OH-DAB, and 3'-CH3-DAB in ACI/N Rat Long-Term Carcinogenesis Assay

In a 400-day head-to-head carcinogenicity study in ACI/N rats, 3'-CH2OH-DAB produced hepatocellular carcinoma in 100% (20/20) of animals, compared with only 21% (4/19) for 2'-CH2OH-DAB, 4% (1/25) for 4'-CH2OH-DAB, and 12.5% (3/24) for 3'-CH3-DAB, all administered in diet for 120 days [1]. The incidence ratio demonstrates 3'-CH2OH-DAB is approximately 5-fold more potent than 2'-CH2OH-DAB and 25-fold more potent than 4'-CH2OH-DAB in this model system.

Hepatocarcinogenesis Azo dye carcinogens Comparative carcinogenicity

Liver Hyperplastic Nodule Induction: 3'-CH2OH-DAB vs. 2'-CH2OH-DAB and 4'-CH2OH-DAB in Sprague-Dawley Rats

In a 4-month feeding study in Sprague-Dawley rats (0.064% azo dye in diet for 3 months + 1 month stock diet), 3'-CH2OH-DAB induced liver hyperplastic nodules in 100% of male rats (8/8) and 100% of female rats (10/10). In contrast, 2'-CH2OH-DAB produced nodules in only 58% (7/12) of male rats, and 4'-CH2OH-DAB induced no hepatic lesions at all, while also failing to produce any lesions in mice or hamsters [1]. This demonstrates both positional isomer specificity and species selectivity.

Preneoplastic lesions Hyperplastic nodules Sex-dependent carcinogenesis

Oxidation-State Dependence of Tumorigenicity: 3'-CH2OH-DAB vs. 3'-CHO-DAB and 3'-COOH-DAB

In a comparative tumorigenicity study (equimolar dietary administration at 2.51 mmol/kg for 1-3 months in male Sprague-Dawley rats), 3'-CH2OH-DAB and 3'-Me-DAB both induced marked liver cirrhosis and hepatocellular carcinoma (one carcinoma each within 3 months). In contrast, 3'-CHO-DAB (formyl analog) and 3'-COOH-DAB (carboxy analog) did not induce cirrhosis, cholangiofibrosis, or neoplastic nodules at all [1]. This demonstrates that the alcohol oxidation state at the 3'-position is obligatory for tumorigenic activity; both further oxidation products are biologically inert in this assay system.

Structure-activity relationship Oxidation-dependent carcinogenicity Hydroxymethyl vs. formyl vs. carboxy

Cytochrome P450 Isoform-Specific Mutagenic Activation: 3'-CH2OH-DAB Requires MC-P-448 (CYP1A), Distinguished from PB-P-450-Dependent Analogs

Immunochemical inhibition studies using anti-MC-P-448 antibody vs. anti-PB-P-450 antibody in Salmonella TA98 mutagenicity assays demonstrated that mutagenic activation of 3'-CH2OH-DAB is mediated primarily by MC-P-448 (CYP1A family): anti-MC-P-448 antibody considerably inhibited mutagenicity, while anti-PB-P-450 antibody caused less than 29% inhibition [1]. In a separate study, the specific CYP1A inhibitor 7,8-benzoflavone (BF) decreased the mutagenic activation of 3'-CH2OH-DAB by 88%, compared with only negligible inhibition of its N-demethylated metabolite 3'-CH2OH-AB [2]. This establishes that 3'-CH2OH-DAB is selectively activated by CYP1A isoforms, a property not shared equally across all aminoazo dyes in the series.

Cytochrome P450 Metabolic activation Salmonella mutagenicity

Human vs. Rodent Cytosol Differential Enhancement: 3'-CH2OH-DAB Shows Unique Activation by Human Liver Cytosol Not Observed with 3'-Me-DAB

In a cross-species mutagenicity study using Salmonella TA100 and TA98 with liver microsomal/cytosolic fractions from rat, mouse, hamster, rabbit, and human, the cytosols from rabbit and human liver enhanced the mutagenicity of 3'-CH2OH-DAB but did not enhance that of 3'-Me-DAB [1]. A specific cytosolic protein fraction (MW 43,000-47,500) from rat liver enhanced microsome-mediated mutagenesis by 3'-CH2OH-DAB with an approximately 3-fold increase in specific activity [1]. This demonstrates a human-relevant metabolic activation pathway that is selectively engaged by 3'-CH2OH-DAB but not by the parent methyl analog.

Human relevance Cytosolic activation factors Species-specific metabolism

Availability of a Well-Characterized Deuterated Analog (I-d4) for Mass Spectrometry-Based Metabolism Studies

A multi-deuterated analog of 3'-CH2OH-DAB (I-d4) has been synthesized and analytically characterized, obtained in 22% yield from benzoic-d5 acid (99 atom% D) with final deuterium content of 99 atom% [1]. This contrasts with other aminoazo dyes in the class where comparable deuterated standards are not as rigorously characterized or available. The synthesis and characterization data, including melting point, IR, UV, and mass spectra, have been published, providing a validated reference for quantitative metabolic tracing using the ion cluster technique [1][2].

Deuterated internal standard Isotope labeling Metabolism tracing

Optimal Application Scenarios for 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (CAS 35282-69-0) Based on Quantitative Differentiation Evidence


Experimental Hepatocarcinogenesis Requiring Maximum Tumor Yield in Rat Models

When a research protocol demands near-complete hepatocellular carcinoma incidence for statistical power in carcinogenicity or chemoprevention studies, 3'-CH2OH-DAB is the only hydroxymethyl-DAB isomer that delivers 100% carcinoma yield in ACI/N rats (20/20) within a 400-day observation window [1]. No other positional isomer exceeds 21% incidence under identical conditions. For Sprague-Dawley models, 3'-CH2OH-DAB produces 100% hyperplastic nodule incidence in both sexes, enabling sex-comparative preneoplastic lesion studies [2].

Cytochrome P450 CYP1A (MC-P-448) Substrate for Metabolic Activation Mechanism Studies

3'-CH2OH-DAB is a validated substrate for CYP1A-dependent procarcinogen activation, with 88% inhibition of its mutagenic activation by 7,8-benzoflavone and considerable inhibition by anti-MC-P-448 antibody [1]. This property is not shared by its N-demethylated metabolite 3'-CH2OH-AB (negligible BF inhibition), making 3'-CH2OH-DAB specifically suitable for studies dissecting CYP1A-mediated N-hydroxylation as a critical bioactivation step in aminoazo dye carcinogenesis [2].

Human-Relevant Carcinogen Metabolism Studies Using Cross-Species Cytosol Activation

3'-CH2OH-DAB uniquely responds to human and rabbit liver cytosolic mutagenicity-enhancing factors, unlike 3'-Me-DAB which shows no such enhancement [1]. The characterized 43-47 kDa cytosolic protein fraction that enhances 3'-CH2OH-DAB mutagenicity (~3-fold specific activity increase) provides a defined biochemical system for investigating human-specific azo dye carcinogen activation, relevant to occupational and environmental exposure risk assessment.

Quantitative Metabolic Tracing Using Deuterated Internal Standard (I-d4)

The availability of fully characterized I-d4 (99 atom% D) enables precise LC-MS/MS quantification of 3'-CH2OH-DAB and its metabolites using the ion cluster technique [1]. This is essential for ADME studies, DNA/protein adduct formation quantification, and metabolic pathway elucidation, where accurate absolute quantitation in biological matrices is required. The synthetic route and analytical characterization data are publicly available, supporting method development and validation [2].

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